2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields due to their unique chemical properties. The presence of a bromine atom in the 6-position of the benzimidazole ring and a carboxylic acid group attached to the benzene ring makes this compound particularly interesting for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid typically involves the reaction of o-phenylenediamine with a brominated benzoic acid derivative. One common method is to react o-phenylenediamine with 6-bromobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzimidazole ring can be oxidized to form N-oxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzimidazole derivatives.
Oxidation Reactions: Products include benzimidazole N-oxides.
Reduction Reactions: Products include benzimidazole alcohols or aldehydes.
Scientific Research Applications
2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-benzodiazol-2-yl)benzoic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(6-chloro-1H-1,3-benzodiazol-2-yl)benzoic acid: Contains a chlorine atom instead of bromine, which can lead to different chemical properties and applications.
2-(6-fluoro-1H-1,3-benzodiazol-2-yl)benzoic acid: Contains a fluorine atom, which can influence its stability and reactivity.
Uniqueness
The presence of the bromine atom in 2-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid makes it unique compared to its analogs Bromine is a larger and more polarizable atom, which can affect the compound’s reactivity and interactions with other molecules
Properties
CAS No. |
1182766-43-3 |
---|---|
Molecular Formula |
C14H9BrN2O2 |
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-(6-bromo-1H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
XTHWUBRRHMRWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.